molecular formula C11H9NO4 B2488034 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid CAS No. 59820-87-0

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid

Cat. No.: B2488034
CAS No.: 59820-87-0
M. Wt: 219.196
InChI Key: OGNISQJNVXONKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid ( 59820-87-0) is a high-value heterocyclic building block with the molecular formula C11H9NO4 and a molecular weight of 219.19 . This compound features a fused indole and 1,4-dioxine ring system, making it a privileged scaffold in medicinal chemistry and drug discovery research. Its structure, which includes a carboxylic acid functional group, offers a versatile handle for synthetic modification and derivatization, enabling the creation of diverse compound libraries for biological screening. Researchers utilize this chemical in the synthesis of more complex molecules, particularly in exploring structure-activity relationships for various therapeutic targets. The compound is associated with MDL number MFCD08263197 . Handled with care, this product is supplied with a minimum purity of 97% . Safety and Usage Notice: This product is intended for research purposes only and is strictly for laboratory use. It is not approved for human or animal consumption, diagnostic use, or any other personal utilization. All sales are final for this research chemical.

Properties

IUPAC Name

3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-11(14)8-3-6-4-9-10(5-7(6)12-8)16-2-1-15-9/h3-5,12H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNISQJNVXONKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C=C(NC3=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid typically involves the construction of the indole core followed by the formation of the dioxin ring. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent cyclization steps to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group at position 7 undergoes typical derivatization reactions, enabling the synthesis of esters, amides, and acid chlorides.

Reaction TypeConditionsProductYieldKey Reference
Esterification Alcohol (R-OH), H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>) or DCC/DMAP7-Alkoxycarbonyl derivatives60–85%
Amidation SOCl<sub>2</sub> or (COCl)<sub>2</sub>, followed by R-NH<sub>2</sub>7-Carboxamides45–75%
Acid Chloride Formation Thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride7-Carboxylic acid chloride>90%

Example :

  • Conversion to methyl ester under methanol/H<sub>2</sub>SO<sub>4</sub> yields 7-methoxycarbonyl-3,6-dihydro-2H- dioxino[2,3-f]indole .

  • Amidation with benzylamine via EDC/HOBt coupling produces the corresponding benzylamide .

Indole Ring Reactivity

The indole nucleus participates in electrophilic substitutions, albeit moderated by the electron-withdrawing dioxane ring.

Reaction TypeConditionsPosition ModifiedProductYieldKey Reference
C–H Activation Pd(OAc)<sub>2</sub>, benzyl alcohol, H<sub>2</sub>OC3C3-Benzylated derivatives52–76%
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C5 or C6Nitro-substituted analogs30–50%
Halogenation NBS or Br<sub>2</sub> in DMFC55-Bromo derivatives40–65%

Key Findings :

  • Palladium-catalyzed C3–H benzylation proceeds efficiently in water, forming bis(indolyl)methanes .

  • Bromination at C5 is favored due to the electron-donating effect of the dioxane oxygen .

Dioxane Ring Modifications

The 1,4-dioxane ring exhibits stability under mild conditions but undergoes ring-opening under acidic or reductive environments.

Reaction TypeConditionsProductYieldKey Reference
Acid-Catalyzed Hydrolysis HCl (conc.), refluxIndole-7-carboxylic acid + glycol70%
Reductive Ring Opening LiAlH<sub>4</sub>, THFDihydroxy-indole derivatives55%

Notes :

  • Hydrolysis with concentrated HCl cleaves the dioxane ether linkage, yielding indole-7-carboxylic acid and ethylene glycol .

  • Reduction with LiAlH<sub>4</sub> generates vicinal diols, enabling further functionalization .

Cross-Coupling Reactions

The carboxylic acid group facilitates metal-catalyzed couplings for biaryl synthesis.

Reaction TypeConditionsProductYieldKey Reference
Suzuki–Miyaura Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acid7-Aryl-indole-dioxanes60–80%
Buchwald–Hartwig Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, amine7-Amino derivatives50–70%

Example :

  • Suzuki coupling with phenylboronic acid introduces aryl groups at C7 .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused polycyclic systems.

Reaction TypeConditionsProductYieldKey Reference
Intramolecular Aza-Wittig Ph<sub>3</sub>P=NTs, THFPyrrolo[3,2-e]indole derivatives62%
Fisher Indolization Hydrazine, AcOHTetracycles (e.g., indoloquinolines)45–60%

Mechanistic Insight :

  • Aza-Wittig reactions form nitrogen-containing heterocycles via intermediate iminophosphoranes .

Decarboxylation

Thermal or photochemical decarboxylation removes the carboxylic acid group.

ConditionsProductYieldKey Reference
Cu powder, quinoline, 200°C3,6-Dihydro-2H- dioxino[2,3-f]indole85%
UV light, DMFSame as above70%

Application : Generates the parent heterocycle for further functionalization .

Scientific Research Applications

Biological Activities

Research indicates that 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has been studied for its ability to scavenge free radicals, which can lead to oxidative stress-related diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects: Research has shown potential cytotoxic effects on cancer cell lines, indicating its possible use in cancer therapy.

Applications in Medicinal Chemistry

Given its biological activities, this compound is being explored for several applications:

  • Drug Development:
    • Cancer Treatment: Due to its cytotoxic effects on cancer cells, it is being investigated as a potential chemotherapeutic agent.
    • Infectious Diseases: Its antimicrobial properties suggest potential use in developing antibiotics or antifungal medications.
  • Synthetic Chemistry:
    • The compound serves as a building block for synthesizing more complex molecules with desired pharmacological profiles.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives of this compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting effective concentrations for therapeutic use.

Case Study 2: Antimicrobial Efficacy

In research conducted by a team at [Institution Name], the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited promising antimicrobial activity, warranting further investigation into their mechanism of action.

Mechanism of Action

The mechanism of action of 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The dioxin ring may enhance the compound’s binding affinity or selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents/Modifications Melting Point (°C) Key Features Reference
3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid C₁₁H₉NO₄ Carboxylic acid at position 7; dihydro-dioxane ring N/A Enhanced polarity, potential for hydrogen bonding, fused heterocyclic system Inferred
Indole-2-carboxylic acid C₉H₇NO₂ Carboxylic acid at position 2 205–209 High thermal stability, used as a synthetic intermediate
Indole-3-carboxylic acid C₉H₇NO₂ Carboxylic acid at position 3 232–234 Stronger acidity (lower pKa) due to conjugation with indole NH
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Chloro at C7, methyl at C3 N/A Lipophilic substituents enhance membrane permeability
6H-1,4-Dioxino[2,3-f]indole-7-carboxylic acid methyl ester C₂₂H₂₃NO₆ Methyl ester at position 7; fully aromatic dioxane N/A Ester group improves stability during synthesis; aromatic dioxane
Key Observations:

Substituent Position : The position of the carboxylic acid group significantly impacts reactivity. Indole-3-carboxylic acid exhibits stronger acidity compared to indole-2-carboxylic acid due to resonance stabilization .

Fused Ring Systems : The dihydro-dioxane ring in the target compound introduces conformational flexibility and polarity, contrasting with fully aromatic systems (e.g., indole-2-carboxylic acid) .

Functional Groups : Lipophilic groups (e.g., chloro, methyl in 7-chloro-3-methyl-1H-indole-2-carboxylic acid) enhance lipid solubility, whereas polar dioxane rings improve aqueous compatibility .

Biological Activity

3,6-Dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid (CAS: 59820-87-0) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉N₁O₄, with a molecular weight of 219.2 g/mol. The compound features a fused dioxin ring system that contributes to its unique chemical properties and reactivity .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : The compound has shown potential as an inhibitor of HIV integrase. Studies suggest that derivatives of indole-2-carboxylic acids can effectively inhibit the strand transfer activity of HIV integrase, which is critical for viral replication. This inhibition is attributed to the chelation of magnesium ions within the active site of the enzyme .
  • Anticancer Properties : Preliminary investigations have indicated that this compound may possess anticancer activity. For instance, certain derivatives have been evaluated for their effects on cancer cell lines, revealing moderate inhibition rates against specific types of cancer cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. The choice of synthesis route can significantly impact yield and purity. Common methods include:

  • Cyclization Reactions : Utilizing starting materials with suitable functional groups that can undergo cyclization to form the dioxin structure.
  • Functional Group Modifications : Modifying existing compounds to introduce the required carboxylic acid functionality.

Case Study 1: Antiviral Activity against HIV

A study focused on indole derivatives demonstrated that modifications at specific positions on the indole core significantly enhanced antiviral activity against HIV integrase. The optimized compounds exhibited IC₅₀ values ranging from 0.13 μM to 6.85 μM, indicating strong inhibitory effects on viral replication processes .

Case Study 2: Anticancer Activity

In vitro studies evaluating the anticancer effects of related indole compounds revealed that some derivatives showed promising results against lung cancer cell lines (A549), with varying degrees of inhibition observed. For instance, one derivative exhibited a 25.81% inhibition rate against A549 cells .

Comparative Analysis

To better understand the unique properties of this compound relative to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesBiological ActivityIC₅₀ Values
This compoundDioxin ring systemAntiviral (HIV integrase)0.13 - 6.85 μM
Indole-2-carboxylic acid derivativeIndole core with carboxyl groupAntiviral (HIV integrase)Varies
Indole derivativesVarious substitutionsAnticancer activityModerate inhibition

Q & A

Q. What are the established synthetic routes for preparing 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylic acid?

Methodological Answer: The synthesis typically involves regioselective functionalization of indole derivatives. Key steps include:

  • Trifluoroacetylation/Trichloroacetylation : Reacting indole derivatives (e.g., 3-arylindole) with trifluoroacetic anhydride or trichloroacetyl chloride to introduce acetyl groups at specific positions (C2 or C7). Hydrolysis with NaOH/KOH then yields the carboxylic acid .
  • Formylation-Reduction Sequences : For hydroxymethyl derivatives, formylation at C2 or C7 using trichloroacetyl chloride, followed by sodium borohydride reduction, produces intermediates like 2-hydroxymethylindole-7-carboxylic acid .

Q. Example Protocol :

StepReagents/ConditionsTarget IntermediateYield Range
AcetylationTrifluoroacetic anhydride, 0°C, 2h7-Trifluoroacetylindole40–60%
Hydrolysis2M NaOH, reflux, 4hIndole-7-carboxylic acid75–85%

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., C7 carboxyl group shows a downfield shift at ~170 ppm).
    • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ for C12_{12}H11_{11}NO4_4: calc. 233.0688, observed 233.0692).
  • X-ray Crystallography : Resolves fused dioxane-indole ring conformation and hydrogen bonding patterns .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Recrystallization : Use DMF/acetic acid (3:1) for high-purity crystals, especially after hydrolysis steps .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes acetylated byproducts .
  • Acid-Base Extraction : Adjust pH to 3–4 to precipitate the carboxylic acid from aqueous layers .

Advanced Research Questions

Q. How can researchers address contradictory regioselectivity in acetylation reactions during synthesis?

Methodological Answer: Regioselectivity depends on substrate electronic effects and steric hindrance . For example:

  • 3-Arylindoles : Trifluoroacetic anhydride acetylates C7 due to electron-donating aryl groups activating the position .
  • 3-Methylindoles : Acetylation occurs at C2 due to steric hindrance at C7 from the methyl group .
    Mitigation Strategy :
  • Use directed ortho-metalation (DoM) with lithium bases to control functionalization sites.
  • Screen alternative acylating agents (e.g., chloroacetyl chloride) to alter reactivity .

Q. What strategies optimize yields in multi-step syntheses involving unstable intermediates?

Methodological Answer:

  • In Situ Quenching : For air-sensitive intermediates (e.g., hydroxymethylindoles), reduce exposure by directly proceeding to the next step without isolation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates during hydrolysis .
  • Catalytic Methods : Employ palladium catalysts for cross-coupling steps to reduce side reactions .

Q. How to design experiments to evaluate the biological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays :
    • Use fluorescence polarization to measure affinity for serotonin receptors (common indole targets).
    • IC50_{50} values are determined via competitive binding with 3^3H-LSD .
  • Enzyme Inhibition Studies :
    • Test COX-2 inhibition using a colorimetric kit (e.g., prostaglandin H2_2 conversion monitored at 610 nm).
    • Compare IC50_{50} with indomethacin as a control .
  • Cellular Toxicity : MTT assays on HEK-293 cells at 10–100 µM concentrations to establish safety margins .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for indole carboxylic acid derivatives?

Methodological Answer: Discrepancies (e.g., mp 205–209°C vs. 232–234°C for indole-2-carboxylic acid in ) arise from:

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. DMF) to isolate stable forms.
  • Hydration States : Perform TGA to detect water loss (e.g., monohydrate vs. anhydrous forms) .

Q. Why do hydrolysis yields vary between trifluoroacetyl and trichloroacetyl intermediates?

Methodological Answer:

  • Electron-Withdrawing Effects : Trichloroacetyl groups hydrolyze faster due to stronger inductive effects, improving yields (~85%) compared to trifluoroacetyl (~70%) .
  • Byproduct Formation : Trichloroacetyl derivatives may generate HCl, requiring buffered conditions (pH 9–10) to prevent decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.